Fmoc-Pro-OSu

Vue d'ensemble

Description

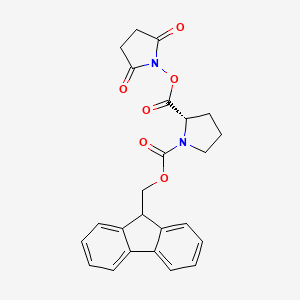

9-Fluorenylmethyloxycarbonyl-L-proline N-hydroxysuccinimide ester: (Fmoc-Pro-OSu) is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to protect the amino group of proline residues during the synthesis process .

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

- Fmoc-Pro-OSu can be synthesized by reacting 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

- Another method involves reacting 9-fluorenylmethyloxycarbonyl azide with sodium bicarbonate and aqueous dioxane .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has further streamlined the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

- Substitution Reactions: Fmoc-Pro-OSu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amino group .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .

Common Reagents and Conditions:

- Piperidine in DMF: Used for deprotection of the Fmoc group .

- Sodium bicarbonate and aqueous dioxane: Used in the synthesis of this compound .

Major Products:

Applications De Recherche Scientifique

Chemistry:

- Peptide Synthesis: Fmoc-Pro-OSu is extensively used in the synthesis of peptides, particularly in SPPS, to protect the amino group of proline residues .

Biology and Medicine:

- Protein Engineering: Used in the synthesis of modified peptides and proteins for research in protein engineering .

- Drug Development: Plays a role in the development of peptide-based drugs .

Industry:

Comparaison Avec Des Composés Similaires

Activité Biologique

Introduction

Fmoc-Pro-OSu (Fluorenylmethyloxycarbonyl-proline-N-hydroxysuccinimide) is a compound widely utilized in peptide synthesis, particularly within the Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a proline residue protected by the Fmoc group, which is essential for selective deprotection during peptide synthesis. The presence of the N-hydroxysuccinimide (OSu) moiety allows for efficient coupling reactions with amino acids or other nucleophiles.

| Property | Value |

|---|---|

| Molecular Weight | 430.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF, DMSO |

| Stability | Stable under acidic conditions |

This compound acts primarily as a coupling agent in peptide synthesis. The OSu group facilitates the formation of stable amide bonds between amino acids, which is crucial for constructing peptides with specific biological functions. This property makes this compound valuable in synthesizing bioactive peptides that can modulate various biological pathways.

Applications in Research

- Peptide Synthesis : this compound is integral to synthesizing peptides that serve as enzyme inhibitors or modulators of biological activity. For example, it has been used to create peptides targeting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease processes such as cancer metastasis .

- Activity-Based Probes : Research has demonstrated that compounds derived from this compound can be utilized as activity-based probes to study proteases in biological systems. These probes can selectively bind to active sites of enzymes, allowing for the profiling of protease activity in complex biological samples .

Case Study 1: Inhibition of MMPs

A study investigated the use of this compound-derived peptides as inhibitors of MMPs. The synthesized peptides exhibited significant inhibitory effects on MMP-12 and ADAM-17, with IC50 values indicating high potency (e.g., IC50 = 114 nM for ADAM-10). The effectiveness was assessed using fluorogenic substrates to measure proteolytic activity .

Case Study 2: Activity Profiling

Another research effort focused on employing this compound in creating fluorescently labeled probes for real-time monitoring of enzyme activity in live cells. The results indicated that these probes could effectively label active proteases, providing insights into their roles in cellular processes such as apoptosis and inflammation .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHVBQPWXZALQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679809 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109074-94-4 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.